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molecular formula C8H14O2 B8474184 5-Methyl-4-hexenoic acid methyl ester

5-Methyl-4-hexenoic acid methyl ester

Cat. No. B8474184
M. Wt: 142.20 g/mol
InChI Key: NRJSHTINJMCKTR-UHFFFAOYSA-N
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Patent
US08541606B2

Procedure details

A distillation column-provided four-necked flask having a volume of one liter, which was equipped with a dropping funnel, a thermometer, a stirring device and a reflux ratio regulator, was charged with 50.0 g (580.5 mmoles) of 2-vinyl-2-propanol, 139.5 g (1,161.0 mmoles) of trimethyl orthoacetate and 1.3 g (17.4 mmoles) of propionic acid, and the internal temperature was raised to 115° C. Heating was continued for 12 hours while removing a fraction of not higher than 65° C. from a column top of the distillation column. After confirming the disappearance of 2-vinyl-2-propanol by a gas chromatographic analysis of the reaction solution, the reaction solution was distilled in vacuo. Fractions of from 60 to 65° C./1.2 kPa were collected to obtain 62.2 g (437.1 mmoles) of methyl 5-methyl-4-hexenate. The yield was 75.3%.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
139.5 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3](O)([CH3:5])[CH3:4])=[CH2:2].[C:7](OC)([O:11]C)([O:9][CH3:10])[CH3:8]>C(O)(=O)CC>[CH3:4][C:3]([CH3:5])=[CH:1][CH2:2][CH2:8][C:7]([O:9][CH3:10])=[O:11]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(=C)C(C)(C)O
Name
Quantity
139.5 g
Type
reactant
Smiles
C(C)(OC)(OC)OC
Name
Quantity
1.3 g
Type
catalyst
Smiles
C(CC)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
A distillation
CUSTOM
Type
CUSTOM
Details
column-provided four-necked flask
CUSTOM
Type
CUSTOM
Details
was equipped with a dropping funnel
TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
while removing a fraction of not higher than 65° C.
DISTILLATION
Type
DISTILLATION
Details
from a column top of the distillation column
DISTILLATION
Type
DISTILLATION
Details
the reaction solution was distilled in vacuo
CUSTOM
Type
CUSTOM
Details
Fractions of from 60 to 65° C./1.2 kPa were collected

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC(=CCCC(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 437.1 mmol
AMOUNT: MASS 62.2 g
YIELD: PERCENTYIELD 75.3%
YIELD: CALCULATEDPERCENTYIELD 271.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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